Amino-PEG36-CONH-PEG36-acid
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Overview
Description
Amino-PEG36-CONH-PEG36-acid is a polyethylene glycol (PEG)-based compound that contains an amino group and a terminal carboxylic acid group. This compound is known for its high solubility in aqueous media due to the hydrophilic nature of the PEG spacer . It is commonly used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and other bio-conjugation applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG36-CONH-PEG36-acid is synthesized through a series of reactions involving the coupling of PEG chains with amino and carboxylic acid groups. The process typically involves the activation of carboxylic acid groups using reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) . The activated carboxylic acid then reacts with the amino group to form a stable amide bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product, which is essential for its use in research and development.
Chemical Reactions Analysis
Types of Reactions
Amino-PEG36-CONH-PEG36-acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds.
Coupling Reactions: The terminal carboxylic acid can be activated and coupled with amines to form stable amide linkages.
Common Reagents and Conditions
Reagents: EDC, DCC, NHS esters.
Major Products
The major products formed from these reactions are amide-linked conjugates, which are used in various bio-conjugation and drug delivery applications .
Scientific Research Applications
Amino-PEG36-CONH-PEG36-acid has a wide range of applications in scientific research, including:
Mechanism of Action
Amino-PEG36-CONH-PEG36-acid functions as a linker in PROTACs, which are molecules designed to target specific proteins for degradation. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This brings the target protein in proximity to the ubiquitin-proteasome system, leading to its ubiquitination and subsequent degradation . This mechanism allows for the selective removal of disease-causing proteins from cells .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG12-CONH-PEG12-acid: A shorter PEG-based linker with similar functional groups.
Amino-PEG24-CONH-PEG24-acid: An intermediate-length PEG linker with comparable properties.
Amino-PEG48-CONH-PEG48-acid: A longer PEG linker with increased solubility and flexibility.
Uniqueness
Amino-PEG36-CONH-PEG36-acid stands out due to its optimal length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise spatial arrangement and stability.
Properties
Molecular Formula |
C150H300N2O75 |
---|---|
Molecular Weight |
3332.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C150H300N2O75/c151-3-7-158-11-15-162-19-23-166-27-31-170-35-39-174-43-47-178-51-55-182-59-63-186-67-71-190-75-79-194-83-87-198-91-95-202-99-103-206-107-111-210-115-119-214-123-127-218-131-135-222-139-143-226-147-145-224-141-137-220-133-129-216-125-121-212-117-113-208-109-105-204-101-97-200-93-89-196-85-81-192-77-73-188-69-65-184-61-57-180-53-49-176-45-41-172-37-33-168-29-25-164-21-17-160-13-9-156-5-1-149(153)152-4-8-159-12-16-163-20-24-167-28-32-171-36-40-175-44-48-179-52-56-183-60-64-187-68-72-191-76-80-195-84-88-199-92-96-203-100-104-207-108-112-211-116-120-215-124-128-219-132-136-223-140-144-227-148-146-225-142-138-221-134-130-217-126-122-213-118-114-209-110-106-205-102-98-201-94-90-197-86-82-193-78-74-189-70-66-185-62-58-181-54-50-177-46-42-173-38-34-169-30-26-165-22-18-161-14-10-157-6-2-150(154)155/h1-148,151H2,(H,152,153)(H,154,155) |
InChI Key |
KUBRCCQDEJZJQX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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